molecular formula C14H9F4NO2 B7993787 2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine

2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine

Cat. No.: B7993787
M. Wt: 299.22 g/mol
InChI Key: UMVLOKMKQKMLRC-UHFFFAOYSA-N
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Description

2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine is a fluorinated aromatic compound featuring a pyridine ring substituted at the 2-position with a benzoyl group. The benzoyl moiety is further modified at the meta position (3-position) with a 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) substituent. This electron-withdrawing group enhances the compound’s stability and lipophilicity, which are critical for interactions in pesticidal or pharmaceutical applications.

Properties

IUPAC Name

pyridin-2-yl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-13(16)14(17,18)21-10-5-3-4-9(8-10)12(20)11-6-1-2-7-19-11/h1-8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVLOKMKQKMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with pyridine derivatives under specific conditions. One common method includes the use of a high-pressure reactor where the reactants are combined and heated to around 85°C. The reaction is carried out under controlled pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and precise control of reaction conditions to achieve high yield and purity. The final product is often purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the tetrafluoroethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes, thereby affecting their function. The benzoyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,1,2,2-tetrafluoroethoxy group is a hallmark of several pesticidal agents. Below is a comparative analysis of key compounds sharing this substituent:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Key Uses/Activity Reference
2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine Pyridine-benzoyl C₁₃H₉F₄NO₂ (inferred) Hypothetical: Agrochemical intermediate
Hexaflumuron Phenyl urea C₁₆H₈Cl₂F₆N₂O₃ Insecticide (chitin synthesis inhibitor)
1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole Triazole-propyl C₁₃H₁₁Cl₂F₄N₃O Fungicide (tetrazole-class activity)
3-(1,1,2,2-Tetrafluoroethoxy)benzenamine Benzene-amine C₈H₇F₄NO Unspecified (aromatic amine derivative)

Key Findings

Core Structural Differences :

  • The target compound ’s pyridine-benzoyl scaffold contrasts with hexaflumuron’s urea backbone and the triazole derivative’s nitrogen-rich heterocycle. Pyridine’s electron-deficient nature may enhance binding to metalloenzymes or receptors compared to phenyl-based analogs .
  • The triazole derivative () incorporates a propyl chain, increasing conformational flexibility, whereas the rigid benzoylpyridine structure may favor target specificity .

Substituent Positioning :

  • The tetrafluoroethoxy group in the target compound is meta to the benzoyl linkage, similar to hexaflumuron’s para-substituted phenyl ring. This positioning optimizes steric and electronic interactions with biological targets .

Functional Implications: Hexaflumuron’s urea moiety enables hydrogen bonding with chitin synthase, a mechanism absent in the target compound. The triazole derivative’s antifungal activity highlights the role of nitrogen heterocycles in disrupting fungal membranes, a property less likely in the pyridine-based target .

Physicochemical Properties :

  • The tetrafluoroethoxy group increases logP (lipophilicity) in all compounds, enhancing membrane permeability. Hexaflumuron’s higher molecular weight (525.1 g/mol) compared to the target compound (~291.2 g/mol) may reduce bioavailability .

Biological Activity

2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H9F4NO2
  • Molecular Weight : 299.22 g/mol
  • Structure : The compound features a pyridine ring substituted with a benzoyl group that contains a tetrafluoroethoxy moiety, which enhances its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The tetrafluoroethoxy group is known to influence the compound's electronic properties, potentially enhancing its binding affinity to various biological molecules. This can lead to modulation of key signaling pathways involved in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Dual Inhibition : Studies have shown that derivatives of pyridine can act as dual inhibitors of c-Met and VEGFR-2 pathways, which are crucial in cancer progression. For example, a related compound demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2 .
  • Cell Proliferation Assays : In vitro assays have demonstrated that compounds with similar structures inhibit cell proliferation effectively in various cancer cell lines.

Other Biological Activities

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (μM)
A549 (Lung)10.5
MCF7 (Breast)8.3
HeLa (Cervical)12.0

These findings suggest that the compound has selective cytotoxicity against certain cancer types.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. The docking results indicated favorable binding energies and interactions at the ATP-binding sites of c-Met and VEGFR-2.

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